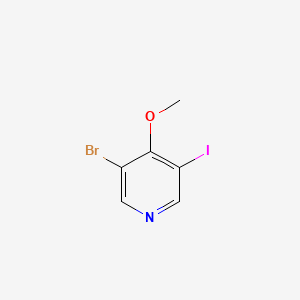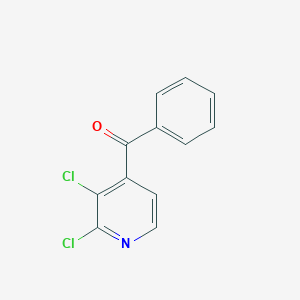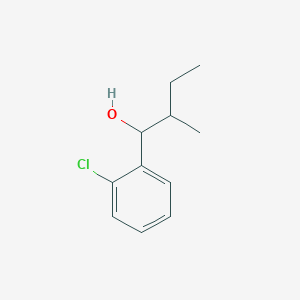
1-(2-Chlorophenyl)-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be achieved through several methods:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of benzene with 2-chloro-1-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
-
Reduction of 2-Chlorobenzyl Chloride: : Another method involves the reduction of 2-chlorobenzyl chloride using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction converts the benzyl chloride to the corresponding benzyl alcohol .
Industrial Production Methods
Industrial production of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form the corresponding hydrocarbon. This can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
-
Substitution: : The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: 2-Chlorotoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and disrupt microbial cell membranes.
Comparison with Similar Compounds
Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be compared with other similar compounds such as:
2-Chlorobenzyl Alcohol: Similar structure but lacks the isobutyl group.
Benzyl Alcohol: Lacks both the chlorine atom and the isobutyl group.
2-Chlorotoluene: Similar structure but lacks the hydroxyl group.
Properties
CAS No. |
124285-92-3 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-3-8(2)11(13)9-6-4-5-7-10(9)12/h4-8,11,13H,3H2,1-2H3 |
InChI Key |
KBJASEISUWAWEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



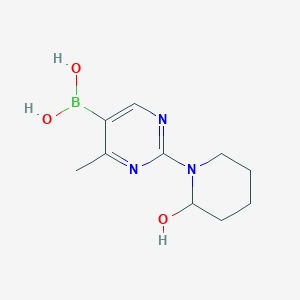



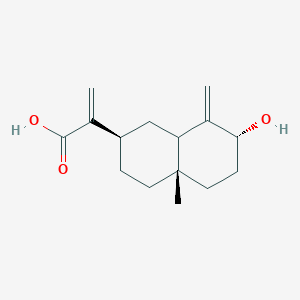

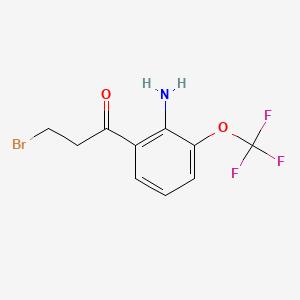
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
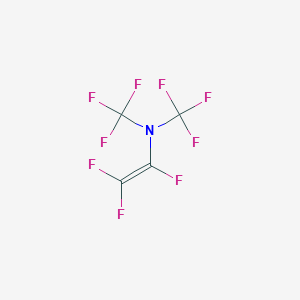
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
